7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazolopyrimidines .
Scientific Research Applications
7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole ring fusion.
Thioglycoside derivatives: These compounds have similar biological activities but differ in their sugar moiety.
Uniqueness: 7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-3-4-5(9-2-8-3)6(7(12)13)11-10-4/h2H,1H3,(H,10,11)(H,12,13) |
InChI Key |
OXVYPOQRJVZBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC2=C(NN=C12)C(=O)O |
Origin of Product |
United States |
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